



Application Notes and Protocols for the Analytical Determination of Bomyl in Soil

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Introduction

Bomyl, a systemic benzimidazole fungicide, is utilized in agriculture to combat a wide range of fungal diseases in crops. Due to its potential for environmental contamination and persistence in soil, sensitive and reliable analytical methods are crucial for monitoring its residues. **Bomyl** readily degrades to carbendazim (methyl benzimidazol-2-ylcarbamate or MBC), which is often the target analyte for residue analysis. This document provides detailed application notes and protocols for the detection of **Bomyl** (as carbendazim) and its primary metabolite, 2-aminobenzimidazole (2-AB), in soil samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical methods described.



Analytical Method	Analyte	Limit of Detection (LOD)	Limit of Quantitatio n (LOQ)	Average Recovery	Relative Standard Deviation (RSD)
HPLC-UV	Benomyl (as MBC)	10 μg/kg (ppb)	50 μg/kg (ppb)	84%	12%
HPLC-UV	Carbendazim (MBC)	10 μg/kg (ppb)	50 μg/kg (ppb)	84%	7%
HPLC-UV	2- Aminobenzim idazole (2- AB)	10 μg/kg (ppb)	50 μg/kg (ppb)	83%	14%
GC-MS	Carbendazim (MBC)	-	-	-	-

Note: Specific performance data for the GC-MS method can vary based on instrumentation and matrix effects. The provided HPLC-UV data is based on established EPA methods.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantitative determination of **Bomyl** (as carbendazim) and its metabolite 2-AB in soil.

- 1. Sample Preparation and Extraction
- Soil Sample Collection: Collect representative soil samples from the area of interest. Air-dry the samples and sieve them through a 2 mm mesh to remove large debris.
- Extraction:
 - Weigh 20 g of the prepared soil sample into a 250 mL centrifuge bottle.



- For recovery studies, fortify control samples with known concentrations of benomyl, MBC,
 or 2-AB at this stage.
- Add 50 mL of extraction solution (10% ammonium hydroxide in acetonitrile).
- Homogenize the sample using a tissue homogenizer at 50% power for 30 seconds.
- Allow the solid particles to settle and decant the supernatant into a separate centrifuge bottle.
- Repeat the extraction three more times with fresh extraction solution.
- Combine the extracts and centrifuge for 10 minutes at 3000 rpm.[1]
- Filter the clear extract through Whatman #541 filter paper if necessary.
- 2. Sample Cleanup and Concentration
- Transfer the clear extract to a 500 mL evaporating flask.
- Evaporate the solvent to dryness using a rotary evaporator at 40°C.[2]
- Dissolve the residue in 2 mL of the mobile phase.
- Filter the solution through a 0.45 μm syringe filter into an autosampler vial.[1]
- 3. HPLC-UV Analysis
- Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
- HPLC Column: Two Zorbax® CN (25 cm x 4.6 mm) columns in series.
- Mobile Phase: 0.05M sodium phosphate (pH 3.5) containing 8% acetonitrile.
- Flow Rate: 1.0 mL/min
- Injection Volume: 100 μL
- UV Detection Wavelength: 280 nm



Quantification: Create a standard curve by injecting standards of known concentrations (e.g., 0.01, 0.05, 0.1, 0.2, 0.3, and 0.4 ppm) of carbendazim and 2-AB.[2] Compare the peak areas or heights of the analytes in the sample chromatogram to the standard curve to determine their concentrations.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method serves as a confirmatory analysis for carbendazim in soil. Due to the low volatility of carbendazim, a derivatization step is required.

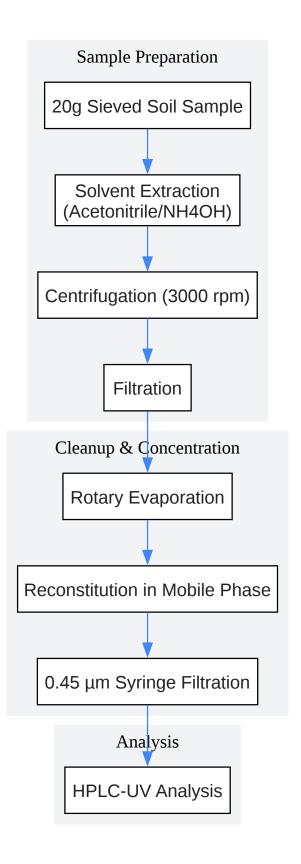
- 1. Sample Preparation and Extraction (QuEChERS Method)
- Soil Sample Collection: Follow the same procedure as in the HPLC-UV method.
- Extraction:
 - Weigh 10-15 g of the homogenized soil sample into a 50 mL centrifuge tube.
 - Add 10-15 mL of acetonitrile (containing 1% acetic acid).
 - Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
 - Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Take an aliquot of the supernatant and transfer it to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
 - Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
 - The resulting supernatant is ready for derivatization.
- 2. Derivatization



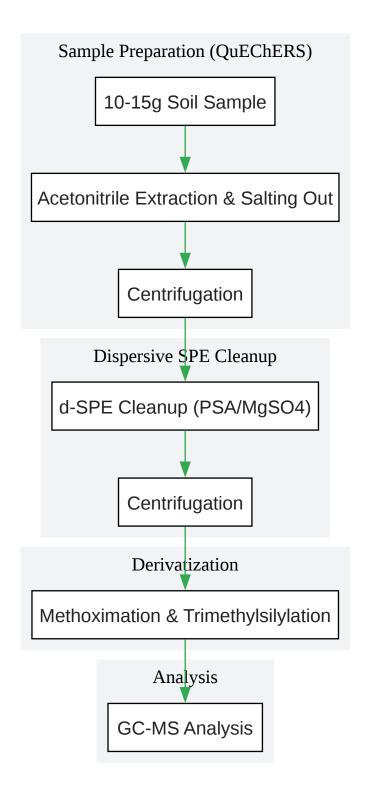
- Transfer a measured volume of the cleaned-up extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
- Add 100 μL of methoxylamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 2 hours for methoximation.
- Add 100 μL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 6 hours for trimethylsilylation.[3]
- 3. GC-MS Analysis
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program:
 - Initial temperature: 150°C
 - Ramp to 280°C at 30°C/min
 - Hold at 280°C for 10 minutes.
- Injector Temperature: 250°C (Splitless mode).
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Mass Spectrometer Mode: Selected Ion Monitoring (SIM) or full scan. For SIM mode, monitor characteristic ions of the derivatized carbendazim.
- Quantification: Prepare matrix-matched calibration standards and subject them to the same derivatization procedure. Construct a calibration curve to quantify the analyte in the samples.

Visualizations

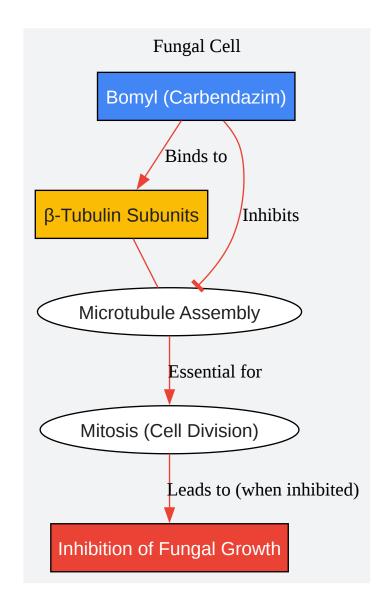












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